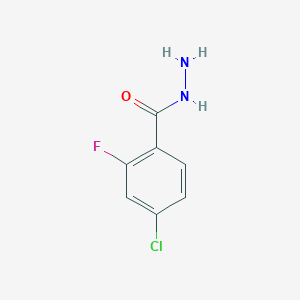

4-Chloro-2-fluorobenzohydrazide

Description

Contextual Significance of Benzohydrazide (B10538) Derivatives in Contemporary Chemical Science

Benzohydrazide and its derivatives are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide moiety (-CONHNH₂). This structural motif serves as a versatile scaffold in drug discovery and materials science. The presence of the hydrazide group allows for a wide range of chemical modifications, leading to the synthesis of diverse molecular architectures with varied biological activities. allresearchjournal.comderpharmachemica.comnih.gov

In medicinal chemistry, benzohydrazide derivatives have been extensively investigated for their potential therapeutic applications. They are known to exhibit a broad spectrum of biological activities, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and anticonvulsant properties. allresearchjournal.comderpharmachemica.comresearchgate.net The ability of the hydrazide group to form Schiff bases through condensation reactions with aldehydes and ketones further expands the chemical space available for exploration, leading to compounds with enhanced biological profiles. derpharmachemica.comaip.org The incorporation of halogen atoms, such as chlorine and fluorine, into the benzohydrazide structure is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, electronic properties, and metabolic stability, potentially enhancing its pharmacological effects. acgpubs.org

Research Landscape and Scholarly Contributions Involving the Chemical Compound

Direct and extensive research focusing solely on 4-Chloro-2-fluorobenzohydrazide is limited in publicly available literature. However, the research landscape can be understood by examining studies on closely related analogues. The synthesis and characterization of various substituted benzohydrazides, including those with chloro and fluoro groups, are frequently reported in chemical journals. These studies often involve the synthesis of a series of compounds to investigate structure-activity relationships.

A plausible and common method for the synthesis of this compound involves the condensation reaction of this compound with an appropriate aldehyde or ketone. Alternatively, it can be prepared from 4-chloro-2-fluorobenzoic acid. Spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are standard methods used to confirm the structure of these synthesized compounds. allresearchjournal.comaip.org

While a dedicated crystal structure for this compound is not readily found, analysis of similar structures provides valuable insights. For instance, the crystal structure of N′-(2-Chlorobenzylidene)-2-fluorobenzohydrazide, a related compound, has been determined. researchgate.net Such studies reveal key structural information like bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's behavior at a molecular level and for computational studies like molecular docking.

The biological evaluation of compounds structurally similar to this compound is a significant area of research. For example, various halogenated benzohydrazide derivatives have been tested for their antimicrobial activity against different strains of bacteria and fungi. derpharmachemica.comacgpubs.org The presence of both chlorine and fluorine atoms in this compound suggests that it would be a candidate for such biological screenings.

Interactive Data Tables:

Table 1: Representative Crystal Data for a Related Benzohydrazide Derivative

| Parameter | Value (for N′-(2-Chlorobenzylidene)-2-fluorobenzohydrazide) |

| Chemical Formula | C₁₄H₁₀ClFN₂O |

| Molecular Weight | 276.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1110 (14) |

| b (Å) | 25.291 (3) |

| c (Å) | 7.6560 (15) |

| β (°) | 111.472 (3) |

| Volume (ų) | 1281.3 (4) |

| Data sourced from a study on a structurally related compound to provide an example of typical crystallographic parameters. researchgate.net |

Table 2: Antimicrobial Activity of Selected Substituted Benzohydrazide Derivatives

| Compound | Test Organism | Activity |

| (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide (S3) | S. aureus (Gram-positive bacteria) | Active |

| (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide (S3) | E. coli (Gram-negative bacteria) | Active |

| (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide (S3) | A. niger (Fungus) | Marked Antifungal Potential |

| (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide (S1) | Various Strains | Minimum Inhibitory Effect |

| (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide (S2) | Various Strains | Minimum Inhibitory Effect |

| This table presents findings from a study on related 4-chlorobenzohydrazide derivatives, illustrating the type of biological data generated in this research area. derpharmachemica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOHDQPNKZKLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for the Synthesis of 4-Chloro-2-fluorobenzohydrazide

The most common and established method for the synthesis of this compound involves a two-step process starting from 4-chloro-2-fluorobenzoic acid. The initial step is an esterification of the carboxylic acid, typically with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like sulfuric acid, to produce the corresponding alkyl ester.

The subsequent and crucial step is the hydrazinolysis of the resulting ester, methyl 4-chloro-2-fluorobenzoate (B8447827) or ethyl 4-chloro-2-fluorobenzoate. This reaction is typically carried out by refluxing the ester with an excess of hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. researchgate.net The nucleophilic attack of the hydrazine on the ester's carbonyl carbon leads to the displacement of the alkoxy group and the formation of the stable this compound. The product is often obtained as a solid precipitate which can be purified by recrystallization.

Reaction Scheme: Synthesis of this compound

Step 1: Esterification 4-chloro-2-fluorobenzoic acid + Methanol (in H₂SO₄) → Methyl 4-chloro-2-fluorobenzoate

Step 2: Hydrazinolysis Methyl 4-chloro-2-fluorobenzoate + Hydrazine hydrate (in Ethanol, reflux) → this compound

Diversification Strategies for Structural Modification

The reactive hydrazide moiety of this compound is a gateway for extensive structural diversification, enabling its use as a scaffold for a variety of derivatives.

Preparation of Schiff Base Conjugates and Analogues

A primary transformation of this compound is its condensation with various aldehydes and ketones to form aroylhydrazones, a class of Schiff bases. This reaction typically proceeds by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration. researchgate.net The resulting Schiff bases are characterized by the presence of an azomethine (–N=CH–) group. The electronic nature and steric bulk of the substituent on the aldehyde or ketone can be widely varied to generate a large library of analogues.

Table 1: Examples of Aldehydes Used in Schiff Base Formation with Benzohydrazides

| Aldehyde | Resulting Schiff Base Type | Reference |

|---|---|---|

| Salicylaldehyde | N'-(2-hydroxybenzylidene)benzohydrazide | nih.gov |

| 3,5-Dichloro-2-hydroxybenzaldehyde | N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide | asianindexing.com |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)benzohydrazide | researchgate.net |

Cyclocondensation Reactions to Form Heterocyclic Architectures (e.g., 1,3,4-Oxadiazoles)

This compound is a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of five-membered aromatic heterocycles. nih.gov There are several common routes to achieve this transformation:

Cyclodehydration of N,N'-diacylhydrazines: The hydrazide can first be acylated with a second carboxylic acid or acid chloride to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a variety of reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to yield the 1,3,4-oxadiazole (B1194373) ring. nih.govresearchgate.net

Reaction with Carbon Disulfide: A one-pot synthesis involves reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This forms a dithiocarbazate salt which, upon heating and subsequent acidification, cyclizes to form a 5-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole-2-thiol. researchgate.netnih.gov

Oxidative Cyclization of Aroylhydrazones: The Schiff bases derived from the hydrazide (as described in 2.2.1) can undergo oxidative cyclization to form 1,3,4-oxadiazoles. Reagents such as iodine in the presence of a base can effect this transformation. researchgate.net

Coordination Chemistry of this compound: Formation and Characterization of Metal Complexes

The Schiff base derivatives of this compound are excellent ligands for coordinating with a wide range of transition metal ions. acs.org The hydrazones typically act as bidentate or tridentate ligands, coordinating to the metal center through the azomethine nitrogen and the carbonyl oxygen. nih.govresearchgate.net If the aldehyde precursor contains an additional donor atom, such as a hydroxyl group in the ortho position (e.g., salicylaldehyde), this can also participate in coordination, making the ligand tridentate.

The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Fe(II), Mn(II), Zn(II)) in a suitable solvent like methanol or ethanol. nih.govasianindexing.comsemanticscholar.org The resulting complexes are often colored, crystalline solids.

Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal. A characteristic shift to lower frequency of the C=O (carbonyl) and C=N (azomethine) stretching vibrations is observed upon complexation. researchgate.net

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining its geometry.

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its diamagnetic complexes.

Magnetic Susceptibility Measurements: Determine the magnetic properties of paramagnetic complexes, which helps in deducing the geometry and the oxidation state of the central metal ion.

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Table 2: Metal Ions and Geometries in Complexes with Aroylhydrazone Ligands

| Metal Ion | Ligand Type | Typical Geometry | Reference |

|---|---|---|---|

| Cu(II) | Bidentate/Tridentate Schiff Base | Distorted Octahedral, Square Planar | nih.govasianindexing.com |

| Co(II) | Bidentate/Tridentate Schiff Base | Octahedral | nih.govasianindexing.com |

| Ni(II) | Bidentate/Tridentate Schiff Base | Octahedral | nih.gov |

| Fe(II), Mn(II) | Bidentate/Tridentate Schiff Base | Octahedral | asianindexing.com |

Advanced Synthetic Approaches and Yield Optimization Techniques

To improve reaction efficiency, reduce reaction times, and enhance yields, modern synthetic techniques are being applied to reactions involving benzohydrazides and their derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in this regard. researchgate.net

Microwave irradiation can dramatically accelerate the rate of reactions such as the formation of Schiff bases and the synthesis of heterocyclic systems. researchgate.netrsc.orgnih.gov For instance, the synthesis of quinazolinone derivatives from 2-halobenzoic acids has been shown to be rapid and efficient under microwave-assisted, iron-catalyzed conditions. rsc.org Similarly, the synthesis of various acetamide (B32628) derivatives and other heterocyclic structures has benefited from the use of microwave heating, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov While specific studies optimizing the synthesis of this compound itself are not widely reported, the application of microwave-assisted techniques to its formation and subsequent transformations represents a key area for process improvement and yield optimization.

Advanced Structural Elucidation and Supramolecular Interactions

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for 4-Chloro-2-fluorobenzohydrazide is not publicly available, analysis of closely related structures, such as N′-(2-Chlorobenzylidene)-2-fluorobenzohydrazide, provides significant insight into the expected molecular architecture. researchgate.net The elucidation of the three-dimensional structure through diffraction methods is crucial for understanding its solid-state properties.

Molecular Geometry and Conformation in the Crystalline State

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The core structure consists of a 4-chloro-2-fluorophenyl ring attached to a hydrazide moiety (-C(O)NHNH₂). The geometry around the carbonyl carbon is expected to be trigonal planar.

Key conformational features would include:

Bond Lengths and Angles: The bond lengths and angles are expected to fall within standard ranges for similar organic compounds. The C-Cl and C-F bond lengths will be characteristic for aryl halides. The C=O double bond of the hydrazide group will be shorter than the C-N single bonds. For instance, in a related hydrazone, the N-N bond length is approximately 1.379(2) Å and the C=O bond length is about 1.231(2) Å. researchgate.net

Crystal Packing Analysis and Intermolecular Hydrogen Bonding Networks

The crystal packing is dictated by intermolecular forces, with hydrogen bonding playing a dominant role in hydrazide-containing structures.

Hydrogen Bonds: The hydrazide group (-C(O)NHNH₂) is an excellent hydrogen bond donor (N-H groups) and acceptor (carbonyl oxygen and amino nitrogen). It is anticipated that strong N-H···O hydrogen bonds would be a primary motif, linking molecules into chains or more complex networks. researchgate.netnih.gov In the crystal structure of a similar compound, molecules are linked through intermolecular N-H···O hydrogen bonds, forming chains. researchgate.net These interactions are fundamental to the stability of the crystal lattice. nih.gov

Non-Covalent Interactions (e.g., π-π Stacking, Halogen Bonding, C-H···X Interactions) and Supramolecular Motifs

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π-system of one ring interacts with another. These interactions, often with centroid-centroid distances between 3.5 and 4.0 Å, would contribute to the cohesion of the crystal packing. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen from neighboring molecules. This type of directional interaction is increasingly recognized as a significant force in crystal engineering.

C-H···X Interactions: Weak hydrogen bonds of the C-H···O and C-H···F type are also expected. ed.ac.uk Aromatic C-H groups can interact with the carbonyl oxygen or the electronegative fluorine atom, further stabilizing the crystal packing. researchgate.net Analysis of similar crystal structures confirms the importance of H-atom contacts in defining the packing arrangement. nih.gov

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide definitive confirmation of the molecular structure and offer insights into the electronic environment of the functional groups.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

FT-IR and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the molecule's functional groups. nih.gov For this compound, the spectra would be interpreted by comparison with known data for substituted benzohydrazides. researchgate.netresearchgate.net

Expected Vibrational Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3400 | nih.gov |

| N-H (Amide) | Stretching | 3200 - 3300 | nih.gov |

| C-H (Aromatic) | Stretching | 3000 - 3100 | esisresearch.org |

| C=O (Amide I) | Stretching | 1640 - 1680 | nih.gov |

| N-H (Amide II) | Bending | 1510 - 1550 | nih.gov |

| C-C (Aromatic) | Stretching | 1450 - 1600 | esisresearch.org |

| C-N | Stretching | 1260 - 1330 | esisresearch.org |

| C-F | Stretching | 1000 - 1400 |

The Amide I band (primarily C=O stretch) is particularly sensitive to hydrogen bonding. In the solid state, its frequency is typically lower than in solution due to intermolecular N-H···O interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Definitive Structural Assignment

NMR spectroscopy provides the most definitive evidence for the molecular structure in solution. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents.

¹H NMR: The proton NMR spectrum would show distinct signals for the amide (NH), amine (NH₂), and aromatic protons.

Amide and Amine Protons: The NH and NH₂ protons would appear as broad singlets in the downfield region (typically > 8.0 ppm), and their chemical shift would be sensitive to solvent and concentration. researchgate.net

Aromatic Protons: The three protons on the phenyl ring would appear as a complex multiplet system due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the fluorine would show a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbonyl Carbon: The signal for the C=O carbon would be the most downfield, typically in the range of 165-175 ppm. rsc.org

Aromatic Carbons: The six aromatic carbons would appear between 110-140 ppm. The carbon atoms directly bonded to the fluorine and chlorine substituents would show characteristic chemical shifts and C-F coupling. The C-F coupling constants are particularly informative, with ¹J(C-F) being the largest. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O | - | ~165-170 |

| C1 (C-CO) | - | ~125-130 |

| C2 (C-F) | - | ~160 (d, ¹JCF ≈ 250 Hz) |

| C3 | ~7.2-7.4 | ~115-120 (d, ²JCF ≈ 20 Hz) |

| C4 (C-Cl) | - | ~130-135 |

| C5 | ~7.5-7.7 | ~128-132 |

| C6 | ~7.8-8.0 | ~130-135 |

| NH | ~9.5-10.5 | - |

| NH₂ | ~4.5-5.5 | - |

Note: These are estimated values based on analogous structures and substituent effects. Actual values may vary.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the H-H coupling relationships between the aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all signals.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive confirmation of a compound's elemental composition by providing exceptionally accurate mass measurements. This method is pivotal in the characterization of newly synthesized molecules such as this compound, enabling its differentiation from potential isomers and synthetic byproducts. Although specific HRMS data for this compound is not extensively documented in publicly accessible literature, the principles of its application can be effectively demonstrated through the examination of structurally analogous benzohydrazide (B10538) derivatives.

In a standard HRMS analysis, the target compound is ionized, typically through methods like Electrospray Ionization (ESI), and the resultant ions are introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) system. These sophisticated instruments can determine the mass-to-charge ratio (m/z) of an ion with remarkable precision, often within a few parts per million (ppm).

For this compound, which has the chemical formula C₇H₆ClFN₂O, the theoretical monoisotopic mass can be calculated with high accuracy. The validation of this molecular formula is accomplished by comparing the experimentally measured m/z value from the HRMS spectrum with the calculated theoretical mass. A minimal mass error, generally under 5 ppm, furnishes strong evidence for the correct elemental makeup.

Illustratively, HRMS has been instrumental in confirming the structures of various benzohydrazide derivatives in numerous research studies. nih.gov The following interactive table presents hypothetical HRMS data for this compound to exemplify the typical format of such results.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z | Measured m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 189.0229 | 189.0232 | 1.6 |

The high resolving power of the mass spectrometer is also crucial for discerning isotopic patterns. The presence of a chlorine atom in this compound gives rise to a distinctive isotopic signature. Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1. This is manifested in the mass spectrum as two peaks for each ion, separated by approximately 2 Da, where the peak corresponding to the ³⁷Cl isotope has about one-third the intensity of the ³⁵Cl isotope's peak. The observation of this characteristic pattern provides further corroboration for the inclusion of a chlorine atom in the molecule's structure.

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy

Electronic absorption and photoluminescence spectroscopy are potent analytical techniques for probing the electronic structure and photophysical characteristics of molecules. These methods offer insights into a molecule's interaction with light, encompassing the absorption of photons that excite electrons to higher energy states, and the subsequent emission of light via processes such as fluorescence.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of a compound delineates the electronic transitions that take place upon the absorption of ultraviolet or visible light. For aromatic compounds like this compound, the spectrum is generally defined by absorption bands that correspond to π → π* and n → π* transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are highly sensitive to the molecular architecture, including the type and placement of substituents on the aromatic ring.

While a specific UV-Vis spectrum for this compound is not widely published, data from related compounds can offer an approximation of its expected absorption characteristics. For instance, studies on other substituted benzohydrazides have documented characteristic absorption bands within the UV region. nih.gov The chromophoric benzoyl group, along with the auxochromic amino and halogen substituents, are anticipated to produce distinct absorption features. The interactive table below shows hypothetical UV-Vis absorption data for this compound in methanol (B129727), a common solvent.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Methanol | ~230 | ~12,000 | π → π* |

| Methanol | ~275 | ~8,000 | π → π* |

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy entails the measurement of light emitted from a substance following its absorption of photons. A primary type of photoluminescence is fluorescence, where a molecule emits a photon from an excited singlet state, a process that typically occurs on the nanosecond timescale. The fluorescence spectrum often appears as a mirror image of the absorption spectrum and is shifted to longer wavelengths, a phenomenon referred to as the Stokes shift.

A molecule's fluorescence properties, including its emission wavelength, quantum yield (the efficiency of the conversion of absorbed photons to emitted photons), and lifetime, are intricately linked to its chemical structure and surrounding environment. Fluorescence is a characteristic feature of many benzohydrazide derivatives. For example, benzothiazole-based fluorescent probes, which bear some structural resemblance to the compound , have been investigated for their photophysical properties. nih.gov The strategic introduction of electron-withdrawing or electron-donating groups can significantly modulate the fluorescence emission.

The potential fluorescence of this compound would likely emanate from the substituted benzene (B151609) ring. A hypothetical compilation of photoluminescence data is provided in the interactive table below.

Table 3: Hypothetical Photoluminescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|

The investigation of the electronic absorption and photoluminescence properties of this compound would yield invaluable information regarding its electronic structure and its potential for applications in fields such as the development of fluorescent probes or advanced materials.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. Calculations for 4-Chloro-2-fluorobenzohydrazide have been performed, often utilizing the B3LYP functional with various basis sets like 6-311++G(d,p), to provide a robust theoretical description of the molecule. researchgate.netnih.govnih.govnih.gov

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state on the potential energy surface. nih.gov For hydrazide derivatives, the planarity of the molecule and the orientation of the substituent groups are of particular interest. researchgate.net In related benzoylhydrazone compounds, the molecule often adopts a nearly planar, extended E configuration around the C=N double bond. researchgate.net The geometry is stabilized by intramolecular hydrogen bonds, for instance between the N—H group and an adjacent electronegative atom. researchgate.net The stability of different conformations can be compared by their calculated energies, revealing the most likely three-dimensional structure of the molecule under investigation. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Hydrazone This table is illustrative of typical data obtained for similar structures, as specific data for this compound was not available in the searched literature.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=N | --- | --- | --- |

| N-N | --- | --- | --- |

| C-Cl | --- | --- | --- |

| C-F | --- | --- | --- |

| C-N-N-C | --- | --- | --- |

Data is hypothetical and for illustrative purposes only.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net For many organic molecules, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attacks. researchgate.netslideshare.net These calculations are fundamental for predicting charge transfer interactions within the molecule. sigmaaldrich.com

Table 2: Frontier Molecular Orbital Properties This table presents typical parameters derived from HOMO-LUMO analysis. Specific values for this compound were not found.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap (ΔE) | --- |

Data is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. scispace.com It illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potentials. scispace.comresearchgate.net Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, prone to nucleophilic attack). scispace.comresearchgate.net Green and yellow regions represent intermediate potentials. nih.gov MEP analysis is valuable for understanding intermolecular interactions, such as drug-receptor binding, by identifying the regions through which a molecule is likely to interact with other species. nih.govnih.gov For related compounds, negative potentials are often located over electronegative atoms like oxygen and nitrogen. nih.gov

Theoretical vibrational analysis is performed to assign the fundamental vibrational modes of a molecule. nih.gov The calculated frequencies, obtained from methods like DFT, are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netnih.govnih.gov This comparison helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational properties. bldpharm.com The Potential Energy Distribution (PED) analysis is used to assign each calculated frequency to a specific vibrational mode, such as stretching, bending, or torsion of particular bonds. nih.govnih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). High chemical hardness and a large HOMO-LUMO gap indicate high stability, whereas high electrophilicity suggests a greater capacity to accept electrons. These parameters are essential for rationalizing the chemical behavior of molecules in various reactions.

Table 3: Global Reactivity Descriptors This table outlines the common global reactivity descriptors. Specific calculated values for this compound were not located in the searched literature.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | --- |

| Electron Affinity (A) | -ELUMO | --- |

| Electronegativity (χ) | (I+A)/2 | --- |

| Chemical Potential (μ) | -(I+A)/2 | --- |

| Chemical Hardness (η) | (I-A)/2 | --- |

| Softness (S) | 1/η | --- |

| Electrophilicity Index (ω) | μ²/2η | --- |

Data is hypothetical and for illustrative purposes only.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with its target protein's active site. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose and the flexibility of the complex, offering a more realistic picture of the molecular interactions in a biological environment. While specific docking and MD studies for this compound were not found, such studies on related heterocyclic compounds have been crucial in identifying potential therapeutic agents.

Prediction of Binding Modes and Interaction Energies with Biological Macromolecules

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For this compound, molecular docking studies can be employed to investigate its potential binding to various protein targets. While specific docking studies on this exact molecule are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous benzohydrazide (B10538) derivatives.

For instance, molecular docking analyses of substituted benzohydrazide derivatives have been performed against targets like the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. derpharmachemica.com These studies reveal key binding interactions, such as hydrogen bonds formed by the hydrazide moiety with amino acid residues in the active site. The C=O and NH groups of the hydrazide are often crucial for anchoring the ligand within the binding pocket. derpharmachemica.com

In a hypothetical docking of this compound, the chlorine and fluorine atoms on the phenyl ring would be expected to form halogen bonds or other non-covalent interactions with the protein, potentially enhancing binding affinity and specificity. The interaction energies, often calculated as binding free energies (in kcal/mol), provide a quantitative measure of the binding affinity. Lower binding energy values typically indicate a more stable ligand-receptor complex. For a series of benzohydrazide derivatives targeting the epidermal growth factor receptor (EGFR), estimated binding free energies were found to range from -52.99 to -64.95 kcal/mol, highlighting the significant inhibitory potential of this class of compounds. mdpi.com

A hypothetical summary of predicted interactions for this compound with a generic kinase active site is presented in Table 1.

Table 1: Predicted Binding Interactions and Energies for this compound

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue (Example) | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | -C=O | Lysine (backbone NH) | -3.5 |

| Hydrogen Bond | -NH-NH2 | Aspartate (side chain C=O) | -4.2 |

| Halogen Bond | -Cl | Leucine (backbone C=O) | -1.5 |

| Hydrophobic | Phenyl ring | Valine, Alanine | -2.8 |

| Total Binding Energy | -12.0 |

Conformational Dynamics and Stability of Ligand-Receptor Complexes

The conformation of a molecule, which describes the spatial arrangement of its atoms, is critical for its biological activity. Theoretical methods, such as Density Functional Theory (DFT) and molecular mechanics, are used to study the conformational landscape of molecules like this compound. capes.gov.brnih.gov For benzohydrazide and its analogs, a near-planar structure is often predicted to be the most stable, where the hydrazide group is nearly coplanar with the phenyl ring. capes.gov.br This planarity is stabilized by conjugation between the phenyl ring and the carbonyl group. capes.gov.br

The presence of substituents on the phenyl ring, such as the chloro and fluoro groups in this compound, can influence the conformational preferences. Studies on 2-fluoro and 2-chloro substituted benzamides have shown that these molecules can exist as interconverting cis and trans conformers, with the energy difference between them being influenced by factors like intramolecular hydrogen bonding and solvent effects. nih.gov For 2-fluorobenzamide, an intramolecular N-H...F hydrogen bond can stabilize the cis conformer. nih.gov

Molecular dynamics (MD) simulations provide a powerful tool to study the conformational dynamics and stability of ligand-receptor complexes over time. An MD simulation of this compound bound to a protein target would reveal the flexibility of the ligand in the binding site and the stability of the key interactions identified in molecular docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation can indicate the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD.

Theoretical Investigation of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. niscpr.res.inresearchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular structure and electronic transitions.

The calculated vibrational frequencies for this compound can be assigned to specific vibrational modes of the molecule, such as the C=O stretching, N-H bending, and C-Cl and C-F stretching vibrations. A comparison of the calculated spectra with experimentally recorded spectra can confirm the molecular structure. For example, in a study of 4-chloro-7-nitrobenzofurazan, DFT calculations were used to simulate the infrared and Raman spectra, which showed good agreement with the observed spectra. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the charge transfer characteristics within the molecule. niscpr.res.in The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the wavelengths at which the molecule absorbs light.

A hypothetical table of calculated spectroscopic data for this compound is presented in Table 2.

Table 2: Theoretical Spectroscopic Data for this compound

| Spectroscopic Property | Calculated Value |

|---|---|

| C=O Stretching Frequency (IR) | ~1680 cm⁻¹ |

| N-H Stretching Frequency (IR) | ~3300 cm⁻¹, ~3200 cm⁻¹ |

| C-Cl Stretching Frequency (IR) | ~750 cm⁻¹ |

| C-F Stretching Frequency (IR) | ~1250 cm⁻¹ |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Predicted λmax (UV-Vis) | ~275 nm |

In Silico Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new compounds and guide the design of more potent molecules.

For a series of benzohydrazide derivatives, a QSAR study would involve calculating various molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms.

In a QSAR study of benzylidene hydrazides, topological parameters such as the second-order molecular connectivity index (2χ) and the third-order Kier's alpha shape index (κα3) were found to be important for describing their antimicrobial activity. nih.gov For a series of N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety, 3D-QSAR models were developed to understand the structural requirements for antifungal activity. nih.gov

For this compound, a QSAR study would likely reveal the importance of the halogen substituents for its activity. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the electronic properties of the molecule, which in turn can affect its binding to a biological target. The position of these substituents on the phenyl ring is also critical, as it determines the spatial arrangement of these features and their ability to interact with specific residues in a binding pocket.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Profile and Mechanistic Insights

While direct and specific studies detailing the antimicrobial profile of 4-Chloro-2-fluorobenzohydrazide are not extensively available in the current body of scientific literature, the general class of hydrazide-hydrazone derivatives has been a subject of considerable investigation for its antimicrobial properties. nih.govimpactfactor.orgwho.intmdpi.com

Antibacterial Efficacy and Proposed Modes of Action (e.g., against Gram-positive and Gram-negative strains)

There is a lack of specific published data on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. However, research into related compounds provides some insights. For instance, studies on various hydrazide-hydrazone derivatives have demonstrated a range of antibacterial activities. nih.govnih.gov One study on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, which share a chloro-substituted aromatic ring, showed promising activity against several anaerobic Gram-positive bacterial strains. nih.gov

Furthermore, this compound serves as a precursor for the synthesis of other compounds, such as fluorobenzoylthiosemicarbazides. Research on these derivatives has indicated that their antibacterial response is highly dependent on their specific chemical structure, with some showing activity against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Docking studies of these related compounds suggest a potential mode of action as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.

Antifungal Efficacy and Proposed Modes of Action

Specific research determining the antifungal efficacy and mode of action for this compound is not readily found in peer-reviewed literature. However, the broader family of hydrazide-hydrazone compounds has been evaluated for antifungal properties against various fungal pathogens. nih.govmdpi.com Studies on different classes of these derivatives show that they can be effective against a spectrum of fungi, though activity is highly structure-dependent. For example, certain 4-hydroxybenzoic acid-based hydrazide–hydrazones have shown potent activity against laccase-producing phytopathogenic fungi. The mechanism for some related compounds is thought to involve the disruption of fungal cell processes, but this has not been specifically demonstrated for this compound.

Antimycobacterial Efficacy and Proposed Modes of Action

Direct and targeted studies on the antimycobacterial properties of this compound are limited. The hydrazide moiety is famously a key component of isoniazid, a frontline antitubercular drug, which suggests that hydrazide derivatives are a promising area for antimycobacterial drug discovery. Research on compounds with structural similarities, such as certain 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, has shown biological activity comparable to or higher than the standard drug, isoniazid, against various mycobacterial strains. mdpi.com

Anticancer Activity Investigations

The potential of hydrazide derivatives as anticancer agents is an active area of research, with many studies focusing on their ability to inhibit cell proliferation and induce programmed cell death (apoptosis). nih.govnih.govresearchgate.neteurekaselect.com

Mechanistic Studies on Apoptosis Induction and Cell Cycle Modulation

Specific mechanistic studies on how this compound might induce apoptosis or modulate the cell cycle in cancer cells have not been published. Research on related hydrazide-hydrazone derivatives, however, has provided insights into these mechanisms. For instance, certain potent hydrazone derivatives have been shown to increase the activation of caspase-3, a key executioner enzyme in the apoptotic pathway, and to shift cancer cells into early apoptosis. nih.govresearchgate.net Other studies on metal complexes of hydrazones have indicated that they can induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial pathway. frontiersin.org While these findings are for related structures, they suggest potential avenues of investigation for the specific biological action of this compound.

Target-Specific Inhibition in Cancer Pathways (e.g., enzyme inhibition, DNA interaction)

Derivatives of this compound have been investigated for their potential as anticancer agents, with a focus on their mechanisms of action, including enzyme inhibition and interactions with DNA.

Notably, certain 4-chloro-1,3-benzoxazole derivatives have been synthesized and evaluated for their cytotoxic activities. biotech-asia.org Molecular docking studies with these compounds have been performed to understand their binding affinity with active receptor sites, which can elucidate their potential anticancer activity. biotech-asia.orgresearchgate.net For instance, the design of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides and their subsequent evaluation for anticancer properties have been a subject of research. biotech-asia.org

In a similar vein, new copper(II) complexes incorporating a 4-chloro-3-nitrobenzoic acid ligand, a related chloro-substituted aromatic structure, have demonstrated significant antiproliferative effects against human cancer cell lines. mdpi.com These complexes were found to induce apoptosis by modulating the expression of the Bcl-2 protein family and to arrest the cell cycle in the G0/G1 phase. mdpi.com The interaction of these complexes with calf thymus DNA (CT-DNA) was studied, revealing an intercalative binding mode. mdpi.com

Furthermore, the design of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was based on the pharmacophore of tubulin inhibitors. nih.gov Molecular docking studies suggested a putative mechanism of action for these compounds as tubulin inhibitors, which are crucial in disrupting cell division and growth in cancer cells. nih.gov One such derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity against various cancer cell lines. nih.gov

The investigation into 1,2,4-triazine (B1199460) sulfonamide derivatives has also shed light on their anticancer potential in colon cancer cells. mdpi.com The mechanism of action for some of these compounds is linked to the inhibition of anti-apoptotic proteins from the Bcl-2 family. mdpi.com

Enzyme Inhibition and Receptor Modulation Studies

The inhibitory effects of this compound and its derivatives on various enzymes and their interactions with receptors are critical areas of study.

Inhibition of Specific Enzymes

Carbonic Anhydrase: Research has explored the inhibition of carbonic anhydrase by related chloro-sulfamoyl compounds. For example, xipamide (B549262) (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide) was found to be an inhibitor of carbonic anhydrase. nih.gov The inhibition of carbonic anhydrase can have therapeutic implications, as it may augment the effects of GABAA receptor-mediated analgesia. nih.gov Dual inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrase is also being investigated as a therapeutic strategy. clinicaltrials.gov

Urease: The inhibition of urease is a key strategy in combating infections by ureolytic bacteria like Helicobacter pylori. While direct studies on this compound are limited, research on related compounds like fluorofamide (N-(diaminophosphinyl)-4-fluorobenzamide) has shown potent urease inhibition. nih.gov Other compounds, such as 4-bromophenyl boronic acid, have also been identified as effective urease inhibitors. nih.gov

Phosphodiesterases (PDEs): Derivatives of 4-(3-chloro-4-methoxybenzyl)aminophthalazines have been synthesized and shown to have potent inhibitory activity against phosphodiesterase 5 (PDE5). nih.gov PDE4 inhibitors are also under investigation for the treatment of chronic respiratory diseases, with four subtypes (A, B, C, and D) being potential targets. nih.gov

Notum Carboxylesterase: Notum carboxylesterase is a negative regulator of Wnt signaling, and its inhibition is a promising therapeutic approach for various diseases, including cancer and neurodegenerative disorders. nih.govucl.ac.ukresearchgate.netnih.govresearchgate.net Virtual screening and other hit-finding strategies have identified small-molecule inhibitors of Notum. nih.govnih.gov

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type II diabetes mellitus. nih.govfrontiersin.orgmdpi.comfrontiersin.org Novel thiazolidine-2,4-dione or rhodanine (B49660) derivatives, some containing a chloro-substituted phenyl ring, have shown potent α-glucosidase inhibitory activity. nih.gov For instance, a compound with chloro and rhodanine groups at the 2- and 4-positions of the phenyl ring was found to be a highly active inhibitor. nih.gov Molecular docking studies have helped to understand the binding interactions between these inhibitors and the enzyme. nih.govmdpi.comnih.gov

Caspase-3: Caspases are key proteases involved in apoptosis. Studies on related compounds have investigated their role in caspase activation. For example, 2-chloro-2'-deoxy-adenosine (cladribine) and 2-chloro-adenosine have been shown to induce apoptosis in human astrocytoma cells through the activation of caspase-2 and subsequently caspase-3. nih.gov Research on XIAP (X-linked inhibitor of apoptosis protein) has shown that its BIR2 domain is involved in the inhibition of caspase-3. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. nih.govmdpi.com Benzohydrazide (B10538) derivatives have been evaluated as potential dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking studies have been employed to investigate the interaction of these compounds with the target enzymes. nih.govresearchgate.net

Molecular Basis of Enzyme-Inhibitor Interaction

Molecular docking studies are instrumental in elucidating the interactions between inhibitors and their target enzymes. nih.govekb.eg These studies help to predict binding affinities and explore the binding modes of synthesized compounds. nih.gov For example, in the case of α-glucosidase inhibitors, docking simulations have revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of the enzyme. nih.gov Similarly, for acetylcholinesterase inhibitors derived from benzohydrazides, molecular docking has been used to investigate the possible conformations of the compounds and their interactions with the target enzymes. nih.gov These in silico studies are often corroborated with experimental findings to provide a comprehensive understanding of the structure-activity relationship. nih.gov

Receptor Binding Affinity and Ligand-Target Specificity

The binding affinity and specificity of a ligand to its target receptor are crucial determinants of its therapeutic efficacy. Molecular docking studies are frequently employed to assess these parameters. For instance, in the context of anticancer agents, the binding affinities of novel 4-chloro-1,3-benzoxazole derivatives to anticancer receptors have been examined to elucidate their activity. biotech-asia.orgresearchgate.net Similarly, for pyridazine-based compounds, in silico docking to EGFR and HER2 receptors has been performed to predict preferential targeting. nih.gov The development of selective inhibitors for specific enzyme isoforms, such as the different subtypes of phosphodiesterase 4 (PDE4B and D), is an active area of research to improve therapeutic outcomes and reduce side effects. nih.gov

Antioxidant and Free Radical Scavenging Potential

The ability of a compound to act as an antioxidant and scavenge free radicals is a significant aspect of its biological profile. Reactive oxygen species (ROS) can cause oxidative damage to biomolecules, leading to various diseases. nih.gov The antioxidant potential of compounds is often evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and hydrogen peroxide scavenging assays. nih.gov

Derivatives of 4-chloro-1,3-benzoxazole have been tested for their antioxidant activities. biotech-asia.org Flavonoids, another class of compounds, are well-known for their antioxidant and free radical scavenging properties. nih.gov Studies on flavonoids like quercetin (B1663063) have demonstrated their ability to protect DNA from H2O2-induced damage. nih.gov While direct data on this compound's antioxidant capacity is not extensively available, the investigation of related structures provides a basis for understanding its potential in this area.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component in the design and optimization of new therapeutic agents. It involves correlating the chemical structure of a compound with its biological activity. For instance, in the development of α-glucosidase inhibitors, SAR studies have shown that the presence of electron-donating and electron-withdrawing groups on the phenyl ring can significantly influence the inhibitory activity. nih.gov In the case of acetylcholinesterase inhibitors derived from benzohydrazides, modifications to the substituent on the benzene (B151609) ring and the type of amide linker have been explored to enhance potency. nih.gov Molecular docking studies often complement SAR analyses by providing insights into the binding interactions that underpin the observed activities. nih.gov A thorough SAR analysis allows for the rational design of more potent and selective inhibitors.

Elucidation of Key Structural Features for Biological Potency

The biological potency of benzohydrazide derivatives is intrinsically tied to their molecular architecture. Several key structural features have been identified as crucial for their activity. The hydrazide functional group (-CONHNH2) itself is a critical pharmacophore, a molecular feature responsible for a drug's physiological or pharmacological action. derpharmachemica.com This group often serves as a linker and a key point of interaction with biological targets. derpharmachemica.com

A broad spectrum of biological activities has been reported for benzohydrazide derivatives, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. derpharmachemica.com The versatility of this class of compounds stems from the ability to modify the core structure, particularly at the phenyl ring, to fine-tune its biological effects.

A common and effective strategy to enhance biological activity involves the condensation of the terminal amino group of the hydrazide with an aldehyde or ketone, forming a Schiff base. derpharmachemica.comresearchgate.net The resulting hydrazone derivatives, which contain an azomethine group (-C=N-), often exhibit increased biological potency. derpharmachemica.com This is sometimes attributed to the planarity of the resulting structure, which can facilitate interactions like intercalation with DNA.

Impact of Substituent Position and Electronic Effects on Activity

The nature, number, and position of substituents on the phenyl ring of benzohydrazide derivatives profoundly influence their biological activity. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its absorption, distribution, metabolism, and interaction with its biological target.

Electronic Effects:

Substituents are broadly classified as either electron-donating or electron-withdrawing. Electron-withdrawing groups, such as the chloro and fluoro groups in this compound, decrease the electron density of the aromatic ring. lumenlearning.com This can enhance the biological activity of some compounds by increasing their ability to form hydrogen bonds or other non-covalent interactions with target enzymes or receptors. nih.gov Conversely, electron-donating groups increase the electron density of the ring. lumenlearning.com Studies have shown that for certain biological targets, compounds with electron-donating groups at the para-position of the phenyl ring exhibit better antiproliferative activity than those with electron-withdrawing groups. mdpi.com The effect of a substituent is often a combination of its inductive and resonance effects, and the stronger of the two will dominate. libretexts.org

Positional Effects (Isomerism):

The position of a substituent on the phenyl ring (ortho, meta, or para) is critical. For instance, research on some benzohydrazide derivatives has shown that substituents in the para position lead to greater potency compared to the ortho or meta positions. mdpi.com An ortho-substituent, like the fluorine atom in this compound, can introduce steric hindrance, which may either block or promote binding to a target site, depending on the site's architecture. The relative positioning of substituents can also influence the potential for intramolecular hydrogen bonding, which can lock the molecule into a specific, biologically active conformation.

The following table provides a generalized summary of how different substituents and their positions can influence the biological activity of benzohydrazide derivatives, based on various research findings.

| Substituent Group | Position on Phenyl Ring | Electronic Effect | General Impact on Biological Activity |

| Chloro (-Cl) | Para | Electron-withdrawing lumenlearning.com | Often enhances antimicrobial and anticancer activities. nih.gov |

| Fluoro (-F) | Ortho | Electron-withdrawing lumenlearning.com | Can increase metabolic stability and membrane permeability. nih.gov Its effect on activity is target-dependent. |

| Nitro (-NO2) | Para | Strongly electron-withdrawing lumenlearning.com | Frequently leads to a significant increase in antimicrobial and cytotoxic activity. nih.gov |

| Methoxy (-OCH3) | Para | Electron-donating (by resonance) libretexts.org | Can increase or decrease activity depending on the specific biological target. mdpi.com |

| Hydroxyl (-OH) | Para | Electron-donating (by resonance) libretexts.org | Often enhances antioxidant properties and can increase activity through hydrogen bonding. pensoft.net |

Medicinal Chemistry and Pharmaceutical Design Applications

Significance of the Benzohydrazide (B10538) Scaffold in Drug Discovery

The benzohydrazide moiety is a versatile and highly valued scaffold in medicinal chemistry due to its ability to form stable complexes with various biological targets. This structural motif is characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2), which provides a unique combination of rigidity and flexibility, as well as hydrogen bonding donor and acceptor sites. These features are crucial for effective drug-receptor interactions.

Derivatives of benzohydrazide have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the hydrazone linkage (-C=N-NH-C=O) in many of its derivatives is often critical for their biological function, enabling them to target and inhibit various enzymes and receptors. For instance, quinoline hydrazide/hydrazone derivatives have been shown to target bacterial mechanisms such as DNA gyrase.

The versatility of the benzohydrazide scaffold allows for extensive chemical modifications. The aromatic ring and the hydrazide nitrogen atoms can be readily functionalized with diverse substituents to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. This adaptability is a key reason why the benzohydrazide core is frequently employed in the development of new therapeutic agents.

Strategies for Lead Compound Identification and Optimization

The journey from a promising scaffold like 4-chloro-2-fluorobenzohydrazide to a viable drug candidate involves a meticulous process of lead compound identification and optimization. A lead compound is a molecule that exhibits a desired biological activity and serves as the starting point for further development.

Lead Identification: The initial step often involves high-throughput screening of large compound libraries to identify "hits"—molecules that show activity against a specific biological target. For a scaffold like this compound, researchers might synthesize a library of derivatives with various substitutions on the phenyl ring and the hydrazide moiety to explore the structure-activity relationship (SAR).

Lead Optimization: Once a lead compound is identified, the optimization phase aims to enhance its desirable properties while minimizing undesirable ones. This is an iterative process of chemical modification and biological testing. Key optimization strategies include:

Structural Modification: This involves altering the lead compound's structure to improve its potency, selectivity, and pharmacokinetic profile. For this compound, this could mean introducing different functional groups at various positions on the benzene ring or modifying the hydrazide group to form different hydrazones.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. By systematically altering the structure of this compound derivatives and assessing their activity, medicinal chemists can build a model of the key pharmacophoric elements required for optimal interaction with the target. For example, studies on other benzohydrazide derivatives have shown that the nature and position of substituents on the phenyl ring can significantly impact their antimicrobial or anticancer potency.

Improving ADMET Properties: A crucial aspect of lead optimization is the enhancement of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A compound with excellent potency but poor bioavailability or high toxicity is unlikely to become a successful drug. Modifications to the this compound scaffold would aim to improve its solubility, metabolic stability, and cell permeability, while reducing potential toxic effects.

Rational Design Principles for Novel Bioactive Agents

Rational drug design leverages the knowledge of a biological target's three-dimensional structure and mechanism of action to design molecules that can interact with it in a specific and predictable manner. The this compound scaffold provides a valuable starting point for such rational design approaches.

The chloro and fluoro substituents on the phenyl ring of this compound are of particular importance. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The fluorine atom, with its high electronegativity and small size, can also influence the molecule's conformation and metabolic stability.

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, SBDD techniques can be employed. Molecular docking simulations can predict how derivatives of this compound might bind to the active site of the target. This information can guide the synthesis of new analogs with improved binding affinity and selectivity. For instance, if a specific pocket in the active site can accommodate a bulky hydrophobic group, a derivative of this compound with such a group can be designed and synthesized.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be used. This approach relies on the knowledge of other molecules that bind to the target. By comparing the structures of known active compounds, a pharmacophore model can be developed, which defines the essential structural features required for activity. The this compound scaffold can then be modified to better fit this pharmacophore model.

The synthesis of novel 1,2,4-thiazolidinedione substituted 1,3,5-triazine derivatives as potential inhibitors of various infective diseases is an example of a rational design approach where molecular docking and MD simulation experiments were used to identify promising lead compounds.

Utility as Chemical Probes for Investigating Biological Pathways

Beyond its potential as a scaffold for drug development, this compound and its derivatives can also serve as valuable chemical probes. Chemical probes are small molecules used to study and manipulate biological systems. They can be instrumental in identifying new drug targets, elucidating the mechanisms of disease, and validating the therapeutic potential of a particular biological pathway.

To be an effective chemical probe, a compound should ideally possess high potency, selectivity, and a well-understood mechanism of action. Through careful chemical modification, derivatives of this compound can be tailored to meet these criteria for a specific biological target.

For example, a highly selective inhibitor derived from the this compound scaffold could be used to block the activity of a specific enzyme in a cellular or animal model. By observing the resulting biological effects, researchers can gain insights into the role of that enzyme in a particular disease process.

Furthermore, these derivatives can be functionalized with reporter groups, such as fluorescent tags or biotin, to facilitate the visualization and isolation of their biological targets. Such tools are invaluable for studying protein-ligand interactions and for identifying the specific proteins that a class of compounds interacts with within a complex biological system.

Emerging Research Directions and Future Perspectives

Novel Derivatization Pathways and Scaffold Hybridization

The core structure of 4-chloro-2-fluorobenzohydrazide offers a versatile platform for chemical modification. Researchers are actively exploring new derivatization pathways to generate libraries of novel compounds with enhanced biological activities and tailored properties. A primary focus has been the synthesis of hydrazones, which are formed by the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgderpharmachemica.com This reaction is a cornerstone in the derivatization of benzohydrazides due to its simplicity and the wide availability of carbonyl-containing reagents, allowing for extensive structural diversification. derpharmachemica.com

A closely related example is the synthesis of N′-(2-Chlorobenzylidene)-2-fluorobenzohydrazide, which is prepared by reacting 2-fluorobenzohydrazide (B1295203) with 2-chlorobenzaldehyde. researchgate.net This highlights a common and effective method for creating new derivatives. The resulting hydrazone moiety (-CONH-N=CH-) is a key pharmacophore in many biologically active compounds. mdpi.com

Beyond simple derivatization, scaffold hybridization is a promising strategy. This involves combining the this compound core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. This approach aims to leverage the beneficial properties of each constituent scaffold to overcome challenges such as drug resistance or to enhance target specificity. The concept of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, is also being explored to fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives. cambridgemedchemconsulting.comwikipedia.orgdrughunter.com

Future research in this area will likely focus on:

The development of one-pot synthesis methods to improve efficiency and yield.

The exploration of a wider range of aldehydes and ketones to generate diverse hydrazone libraries.

The design and synthesis of hybrid molecules incorporating fragments with known anticancer, antimicrobial, or anti-inflammatory properties.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry is playing an increasingly vital role in accelerating the discovery and optimization of novel compounds based on the this compound scaffold. Advanced computational techniques are being employed for predictive modeling and de novo design, allowing for the rational design of molecules with desired properties before their actual synthesis.

Molecular docking is a widely used computational tool to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. For instance, molecular docking studies have been performed on various substituted benzohydrazide (B10538) derivatives to understand their binding modes with specific receptors, providing insights into their potential mechanisms of action. derpharmachemica.comnih.gov These studies help in identifying key structural features responsible for biological activity and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For example, 3D-QSAR studies on p-hydroxy benzohydrazide derivatives have been used to design new compounds with enhanced antimicrobial activity.

De novo design algorithms, combined with molecular dynamics simulations, offer the potential to design entirely new molecules based on the this compound scaffold with optimized properties. Molecular dynamics simulations can provide detailed information about the dynamic behavior and stability of ligand-receptor complexes over time, further refining the drug design process. nih.gov

Interactive Table: Examples of Computational Studies on Related Benzohydrazide Derivatives.

| Derivative Class | Computational Method | Key Findings |

| Substituted benzohydrazides | Molecular Docking | Identification of key hydrogen bonding and hydrophobic interactions with target proteins. derpharmachemica.com |

| p-hydroxy benzohydrazide derivatives | 3D-QSAR | Development of predictive models for antimicrobial activity. |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Molecular Docking and Molecular Dynamics | Elucidation of binding modes and stability of ligand-protein complexes for potential antidiabetic agents. nih.gov |

Integration with Chemical Biology for Target Validation and Mechanism Elucidation

While synthesis and computational studies provide a strong foundation, the integration of chemical biology approaches is crucial for validating biological targets and elucidating the precise mechanisms of action of this compound derivatives. Chemical biology utilizes chemical tools to study and manipulate biological systems, offering a deeper understanding of how these compounds exert their effects at the molecular and cellular levels.

A key aspect is the identification of the specific cellular targets of bioactive derivatives. The formation of hydrazones is a versatile strategy in this context. The hydrazone linkage is relatively stable under normal physiological conditions but can be cleaved under the acidic conditions found within cellular lysosomes. wikipedia.org This property can be exploited for the targeted delivery and release of drugs within cells. wikipedia.org

The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. nih.gov Understanding this mechanism is fundamental for designing prodrugs or chemical probes based on the this compound scaffold.

Future research at the interface of chemistry and biology will likely involve:

The development of fluorescently-labeled or biotinylated derivatives of this compound to be used as chemical probes for target identification via techniques like affinity chromatography or activity-based protein profiling.

The use of genetic and proteomic approaches in combination with active compounds to identify downstream signaling pathways and cellular processes affected by these molecules.

The application of advanced microscopy techniques to visualize the subcellular localization of these compounds and their interactions with cellular components.

Potential Applications in Functional Materials and Other Interdisciplinary Domains

The unique chemical properties of this compound and its derivatives extend their potential applications beyond the realm of medicinal chemistry into the field of functional materials and other interdisciplinary domains. The presence of halogen atoms (chlorine and fluorine) and the versatile hydrazide functional group opens up possibilities for creating novel materials with tailored properties.

One promising area is the use of benzohydrazide derivatives in coordination chemistry and the synthesis of metal-organic frameworks (MOFs) . Benzohydrazides can act as ligands, coordinating with metal ions to form complex structures. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The specific functional groups on the benzohydrazide ligand can influence the structure and properties of the resulting MOF. For instance, the incorporation of fluorinated ligands can modulate the adsorption properties of MOFs.

Furthermore, the hydrazide group can be incorporated into polymers to create functional materials. Poly(acryloyl hydrazide) has been shown to be a versatile scaffold for post-polymerization modification, where various functional molecules can be attached via the hydrazide group. nih.gov This allows for the creation of polymers with specific recognition capabilities or responsive behaviors. The halogen atoms on the this compound core could also participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of supramolecular structures in polymers.

Future interdisciplinary research may explore:

The synthesis and characterization of novel MOFs using this compound or its derivatives as organic linkers.

The development of functional polymers incorporating this scaffold for applications in sensing, drug delivery, or as smart materials.

The investigation of the liquid crystalline properties of new derivatives for potential use in display technologies.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-fluorobenzohydrazide?

Methodological Answer : The synthesis typically involves coupling 4-chloro-2-fluorobenzoic acid derivatives with hydrazine. For example: